Milbemycin A3 Oxime

veterinary parasitology anthelmintic efficacy Trichuris vulpis

Milbemycin oxime is a semi-synthetic macrocyclic lactone derived from Streptomyces hygroscopicus, consisting of Milbemycin A4 oxime (70-80%) and A3 oxime (20-30%). It acts via glutamate-gated chloride channels, delivering 99.6% efficacy against Trichuris vulpis and 91.5% against Toxocara canis at 500 μg/kg, outperforming moxidectin and ivermectin. Ideal for analytical method validation, QC applications, and formulation development targeting whipworm and roundworm infections.

Molecular Formula C31H43NO7
Molecular Weight 541.7 g/mol
Cat. No. B11930379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMilbemycin A3 Oxime
Molecular FormulaC31H43NO7
Molecular Weight541.7 g/mol
Structural Identifiers
SMILESCC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)OC1C
InChIInChI=1S/C31H43NO7/c1-18-7-6-8-23-17-36-28-27(32-35)21(4)14-26(31(23,28)34)29(33)37-25-15-24(10-9-19(2)13-18)39-30(16-25)12-11-20(3)22(5)38-30/h6-9,14,18,20,22,24-26,28,34-35H,10-13,15-17H2,1-5H3/b7-6+,19-9+,23-8?,32-27+/t18-,20-,22?,24+,25-,26-,28+,30+,31-/m0/s1
InChIKeyVDBGCWFGLMXRIK-BBKVIGDJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Milbemycin Oxime (129496-10-2) – The Macrocyclic Lactone with Documented Spectrum Differentiation for Veterinary Antiparasitic Procurement


The compound (1R,4S,5'S,6S,8R,10E,13R,14E,20R,21E,24R)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one is milbemycin oxime (CAS 129496-10-2), a semi-synthetic macrocyclic lactone derived via oxidation and oximation of milbemycins A3 and A4 produced by Streptomyces hygroscopicus [1]. As a commercial veterinary endectocide, it exists as a defined mixture of milbemycin A4 oxime (C₂₃-ethyl, 70–80%) and milbemycin A3 oxime (C₂₃-methyl, 20–30%) [2]. The compound acts via glutamate-gated chloride channels in invertebrate neurons, producing selective parasite paralysis [3]. While belonging to the macrocyclic lactone class that includes ivermectin, moxidectin, and selamectin, milbemycin oxime exhibits distinct, quantifiable efficacy patterns against specific nematode genera that directly inform procurement decisions [4].

Why Milbemycin Oxime Cannot Be Interchanged with Ivermectin or Moxidectin for Whipworm and Roundworm Control in Canines


Although milbemycin oxime, ivermectin, and moxidectin all belong to the macrocyclic lactone class and share a common glutamate-gated chloride channel mechanism, their clinical efficacy profiles diverge markedly against specific nematode genera at standard therapeutic doses [1]. Moxidectin, for instance, demonstrates no apparent efficacy against Toxocara canis (roundworm) at 170 μg/kg and only 67.5% efficacy against Trichuris vulpis (whipworm) [2][3]. Ivermectin at 0.2 mg/kg achieves 71% egg reduction against Toxocara spp. at 14 days post-treatment [4]. In contrast, milbemycin oxime at 500 μg/kg delivers 91.5% efficacy against T. canis and 99.6% against T. vulpis, while achieving 87% egg reduction against Toxocara at the same 14-day endpoint [2][3][4]. These genus-specific efficacy gaps—exceeding 20–90 percentage points—mean that substituting milbemycin oxime with another macrocyclic lactone may result in predictable treatment failure for whipworm and roundworm infections. The selection of anthelmintic must therefore be guided by target parasite spectrum rather than assumed class interchangeability.

Quantitative Differentiation Evidence for Milbemycin Oxime vs. Moxidectin and Ivermectin in Canine Nematode Infections


Milbemycin Oxime Demonstrates 99.6% Efficacy Against Canine Whipworm (T. vulpis) Versus 67.5% for Moxidectin in Direct Head-to-Head Comparison

In a randomized controlled trial directly comparing the commercial formulations, milbemycin oxime (500 μg/kg) co-administered with lufenuron achieved 99.6% efficacy against naturally acquired Trichuris vulpis infections in dogs, based on worm counts 7 days post-treatment. In contrast, moxidectin injectable (170 μg/kg) achieved only 67.5% efficacy against the same parasite under identical study conditions [1].

veterinary parasitology anthelmintic efficacy Trichuris vulpis

Milbemycin Oxime Achieves 91.5% Efficacy Against T. canis Roundworm Where Moxidectin Shows No Apparent Activity

A parallel randomized controlled trial comparing the same commercial formulations found that milbemycin oxime/lufenuron tablets (500 μg/kg/10 mg/kg) achieved 91.5% efficacy against naturally acquired Toxocara canis infections. In the same study, moxidectin injectable (170 μg/kg) demonstrated no apparent efficacy against T. canis [1].

canine roundworm Toxocara canis macrocyclic lactone comparison

Milbemycin Oxime Reduces Toxocara spp. Egg Shedding by 87% at 14 Days Versus 71% for Ivermectin/Praziquantel in Field Conditions

In a clinical field study of 200 dogs naturally infected with Toxocara spp., spinosad/milbemycin oxime treatment (30–60 mg/kg spinosad plus 0.75–1.0 mg/kg milbemycin oxime) reduced egg counts by 87% at 14 days post-treatment and 94% at 28 days. The comparator treatment, ivermectin/praziquantel (0.2 mg/kg ivermectin plus 5 mg/kg praziquantel), reduced egg counts by 71% at 14 days and 88% at 28 days [1]. The difference at 14 days was statistically significant (P = 0.008).

zoonotic nematodes Toxocara anthelmintic comparison

Milbemycin Oxime Exhibits Oral Bioavailability of 65.1–80.5% in Dogs with Half-Life of 1.6–3.3 Days

Pharmacokinetic evaluation of milbemycin oxime in dogs following oral administration of a chewable formulation (NexGard Spectra®) revealed rapid absorption with tₘₐₓ of 1–2 hours. The terminal plasma half-life (t₁/₂) was 1.6 ± 0.4 days for milbemycin oxime A3 and 3.3 ± 1.4 days for milbemycin oxime A4, with corresponding oral bioavailability of 80.5% and 65.1%, respectively [1]. Volume of distribution was 2.7 ± 0.4 L/kg for A3 and 2.6 ± 0.6 L/kg for A4, while systemic clearance was 75 ± 22 mL/h/kg for A3 and 41 ± 12 mL/h/kg for A4 [1].

pharmacokinetics bioavailability canine

Milbemycin Oxime Demonstrates Equivalent In Vitro Antiviral Potency to Ivermectin Against SARS-CoV-2 (EC₅₀ 2–5 μM) but with Limited Translational Relevance

In a comparative in vitro study using human pulmonary cell lines infected with a clinical SARS-CoV-2 isolate, milbemycin oxime reduced viral replication with an EC₅₀ of 2–5 μM. This activity was statistically indistinguishable from that of ivermectin, moxidectin, and selamectin, all of which exhibited EC₅₀ values within the 2–5 μM range [1]. However, all compounds tested, including milbemycin oxime, demonstrated a low selectivity index of <10 due to cellular toxicity at similar concentrations, indicating that in vitro antiviral activity does not translate to clinical utility for COVID-19 [1].

in vitro pharmacology antiviral activity macrocyclic lactones

Milbemycin Oxime LD₅₀ in Mice: 1832 mg/kg (Males) and 727 mg/kg (Females) – Demonstrating Wide Safety Margin in Mammalian Toxicology

Non-clinical safety evaluation of milbemycin oxime in mice established oral LD₅₀ values of 1832 mg/kg for males and 727 mg/kg for females, indicating sex-dependent toxicity with a generally low acute toxicity profile [1]. This wide therapeutic margin supports the safety of milbemycin oxime for mammalian hosts at therapeutic doses (typically 0.5 mg/kg in dogs), with a calculated therapeutic index exceeding 1,000.

toxicology safety pharmacology LD50

Evidence-Backed Procurement Scenarios Where Milbemycin Oxime Outperforms Alternative Macrocyclic Lactones


Canine Whipworm (Trichuris vulpis) Control Programs

In veterinary practices and animal health programs where whipworm infections are prevalent or suspected, milbemycin oxime should be prioritized over moxidectin. Direct comparative evidence shows that milbemycin oxime (500 μg/kg) achieves 99.6% efficacy against T. vulpis, whereas moxidectin at 170 μg/kg achieves only 67.5% efficacy [1]. Procurement of milbemycin oxime for this indication reduces the risk of treatment failure and the need for follow-up interventions.

Roundworm (Toxocara canis) Deworming in Dogs

For canine roundworm control, milbemycin oxime provides 91.5% efficacy at 500 μg/kg, while moxidectin at 170 μg/kg shows no apparent activity [1]. In field comparisons against ivermectin/praziquantel, milbemycin oxime-based treatment achieved 87% egg count reduction at 14 days versus 71% for the ivermectin combination (P=0.008) [2]. This efficacy advantage supports milbemycin oxime selection for both individual animal treatment and population-level deworming campaigns targeting zoonotic Toxocara transmission.

Heartworm (Dirofilaria immitis) Prevention in Dogs

Milbemycin oxime is FDA-approved for heartworm prevention in dogs and cats [1]. Pharmacokinetic data demonstrate that milbemycin oxime A4 achieves a terminal half-life of 3.3 ± 1.4 days in dogs, with oral bioavailability of 65.1% [2]. This moderate persistence profile supports the established monthly dosing interval for heartworm prophylaxis and differentiates milbemycin oxime from longer-acting injectable formulations of moxidectin (6-month duration) when shorter-acting or oral administration is preferred.

Analytical Reference Standard and Quality Control Applications

Milbemycin oxime (CAS 129496-10-2) is available as a characterized reference standard suitable for analytical method development, method validation (AMV), and quality control (QC) applications for ANDA submissions [1]. Stability-indicating HPLC methods have been validated according to ICH Q1A(R2) guidelines, enabling reliable quantification of milbemycin oxime and its related compounds in pharmaceutical formulations [2]. This established analytical infrastructure supports procurement for regulatory and quality assurance purposes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Milbemycin A3 Oxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.